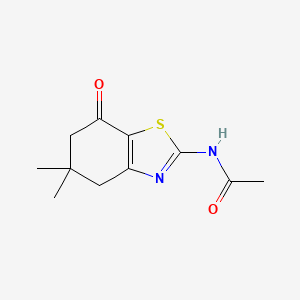

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-6(14)12-10-13-7-4-11(2,3)5-8(15)9(7)16-10/h4-5H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMUQWSPQNFSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities supported by case studies and research findings.

- Molecular Formula : C15H16N2O2S2

- Molecular Weight : 320.43 g/mol

- CAS Number : 600137-30-2

This compound features a benzothiazole moiety which is known for its diverse biological activities. The structural characteristics contribute to its interaction with biological systems.

Synthesis Methods

Recent advances in synthetic methodologies for benzothiazole derivatives have paved the way for the development of compounds like this compound. Various approaches have been explored:

- Condensation Reactions : Utilizing 2-amino-thiophenol and acetic anhydride under controlled conditions.

- Green Chemistry Approaches : Employing recyclable catalysts to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicated that it significantly reduced cell viability in a dose-dependent manner. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. N-(5,5-dimethyl-7-oxo) was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Layek et al. (2019) | Cytotoxicity | Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values indicating potent activity. |

| Danzeisen et al. (2020) | Anti-inflammatory | Found that the compound reduced TNF-alpha levels in macrophage cultures, supporting its anti-inflammatory claims. |

| RSC Advances (2023) | Antimicrobial | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Comparison with Similar Compounds

Key Observations :

- Thiophene and furan substituents introduce aromaticity but differ in electronic effects (sulfur vs. oxygen) .

- Lipophilicity : The fluorobenzenesulfonyl analog’s higher molecular weight and fluorinated aryl group likely increase lipophilicity, impacting membrane permeability .

- Synthetic Accessibility : Diazotization and nucleophilic substitution routes (as seen in benzoxazole analogs) may apply to these compounds, though sulfur’s reactivity in benzothiazoles requires tailored conditions .

Heterocycle Variants: Benzothiazole vs. Benzoxazole

The replacement of sulfur with oxygen in benzoxazole derivatives (e.g., 2-amino-5,5-dimethyl-5,6-dihydro-1,3-benzoxazol-7(4H)-one) alters electronic properties:

- Benzothiazole : Sulfur’s electron-withdrawing effect enhances ring stability and may influence redox activity.

- Benzoxazole : Oxygen’s electronegativity strengthens hydrogen-bonding capacity but reduces ring aromaticity compared to benzothiazole .

Pharmacologically Relevant Comparators

Methazolamide (), a thiadiazole-based carbonic anhydrase inhibitor, shares an acetamide group with the target compound. Key differences include:

- Core Heterocycle : Methazolamide’s 1,3,4-thiadiazole ring vs. benzothiazole in the target compound.

- Metabolism : Methazolamide undergoes glutathione conjugation (forming MSG, MCG), whereas the benzothiazole core may favor oxidation or acetamide hydrolysis .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The acetamide group’s position and substituent bulk (e.g., fluorobenzenesulfonyl) are critical for target engagement. Thiophene/furan analogs balance lipophilicity and polarity for optimized bioavailability .

- Crystallography : Structural determination of analogs using SHELX programs (e.g., SHELXL for refinement) ensures accurate conformational analysis .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions starting with condensation of 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one with chloroacetyl chloride or analogous reagents. Critical parameters include:

- Reagent selection : Use of triethylamine as a base to deprotonate intermediates and facilitate nucleophilic substitution .

- Temperature control : Reflux conditions (e.g., 80–100°C) to optimize reaction kinetics while avoiding decomposition .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- NMR spectroscopy :

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

Reactivity hotspots include:

- Acetamide group : Susceptible to hydrolysis under acidic/basic conditions, enabling modifications via nucleophilic acyl substitution .

- Benzothiazole ring : Electrophilic aromatic substitution (e.g., halogenation) at electron-rich positions .

- Ketone (7-oxo group) : Reducible to alcohols for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in benzothiazole ring formation?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups during cyclization .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve ring-closure efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

Q. What methodologies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Hybrid DFT calculations : Combine B3LYP/6-31G(d) geometry optimization with NMR chemical shift predictions to identify discrepancies in proton environments .

- Isotopic labeling : Use ¹³C-labeled intermediates to trace unexpected coupling patterns in 2D NMR spectra .

- Dynamic NMR studies : Resolve conformational equilibria affecting splitting patterns in variable-temperature experiments .

Q. What in silico approaches predict the compound's biological targets, and how should researchers validate these predictions?

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with observed bioactivity (e.g., enzyme inhibition) .

- Molecular docking : Simulate binding interactions with targets like cyclooxygenase-2 (COX-2) or kinase domains .

- Validation : Follow up with in vitro enzyme assays (e.g., IC₅₀ determination) and cellular viability studies .

Q. What accelerated stability testing protocols identify dominant degradation pathways under various conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage .

- Analytical monitoring : Use HPLC-PDA to detect hydrolysis products (e.g., free amine from acetamide cleavage) .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data .

Q. How do computational modeling techniques enhance understanding of structure-activity relationships (SAR)?

- DFT studies : Map electron density distributions to identify nucleophilic/electrophilic regions influencing reactivity .

- Molecular dynamics simulations : Predict membrane permeability by simulating lipid bilayer interactions .

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.